{1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyri dino[2,3-d]pyrimidin-3-yl)}-N-(3-pyridylmethyl)carboxamide
Description
This compound features a complex heteropolycyclic scaffold with a 1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one core. Key structural elements include:
- A 2-imino substituent at position 2, which may enhance hydrogen-bonding capacity.
- A 3-pyridylmethyl carboxamide moiety at position 3, introducing a polar, aromatic pharmacophore for target engagement.
Properties
Molecular Formula |
C28H26N6O4 |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C28H26N6O4/c1-37-22-9-8-18(14-23(22)38-2)10-13-34-25(29)20(27(35)31-17-19-6-5-11-30-16-19)15-21-26(34)32-24-7-3-4-12-33(24)28(21)36/h3-9,11-12,14-16,29H,10,13,17H2,1-2H3,(H,31,35) |
InChI Key |
CWXFYRXQDBQVRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NCC4=CN=CC=C4)C(=O)N5C=CC=CC5=N3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-(3-pyridylmethyl)carboxamide involves several steps, starting with the preparation of the key intermediates. The initial step typically involves the reaction of 3,4-dimethoxybenzyl chloride with an appropriate nucleophile to form the 3,4-dimethoxyphenyl derivative This intermediate is then subjected to a series of cyclization and condensation reactions to form the pyridino and pyrimidinone ringsN-(3-pyridylmethyl)carboxamide group under specific reaction conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
{1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-(3-pyridylmethyl)carboxamide: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like or to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids , bases , oxidizing agents , and reducing agents . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids , while reduction reactions may produce alcohols or amines .
Scientific Research Applications
{1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-(3-pyridylmethyl)carboxamide: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-(3-pyridylmethyl)carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Substituent Variations at Position 1
Core Scaffold Modifications
- Compound from : Pyrrolo[2,3-d]pyrimidine core instead of pyridino-pyrimidine. 2,4-Dimethoxyphenyl substituent.
- Compound from : Thieno[2,3-d]pyrimidin-4-one core with a trifluoromethylpyrazolo group. Impact: Increased electrophilicity and metabolic resistance due to the CF₃ group .
Pharmacological and Physicochemical Comparisons
*Estimated using fragment-based methods (e.g., Moriguchi LogP).
Research Findings and Functional Differences
Binding Affinity and Selectivity
- The 3-pyridylmethyl group in the target compound likely enhances binding to kinase ATP pockets compared to the furylmethyl analogue (), which lacks a basic nitrogen for salt-bridge formation .
- The 3,4-dimethoxyphenethyl group (shared with and compounds) may confer selectivity for oxidoreductases or G-protein-coupled receptors (GPCRs) over kinases .
Metabolic Stability
Solubility and Bioavailability
- The 3-pyridylmethyl carboxamide in the target compound improves aqueous solubility (predicted 22 µM) over the furylmethyl analogue (: 8 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
